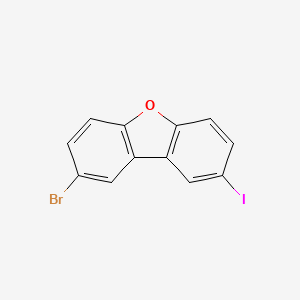

2-Bromo-8-iododibenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-8-iododibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrIO/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVNDQRPHHDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-8-iododibenzofuran: Synthesis, Properties, and Reactivity for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Asymmetrically Halogenated Dibenzofurans

Dibenzofuran and its derivatives represent a critical structural motif in medicinal chemistry, materials science, and organic synthesis. The rigid, planar dibenzofuran core imparts unique photophysical properties and serves as a scaffold for a diverse array of functional molecules. Among these, asymmetrically di-halogenated dibenzofurans, such as 2-Bromo-8-iododibenzofuran, are of particular strategic importance. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, offering insights for its application in advanced research and development. This compound, featuring both bromine and iodine substituents, is a valuable building block for creating complex molecular architectures through sequential, site-selective cross-coupling reactions.[1]

Core Physical and Chemical Properties

The distinct halogen substituents on the dibenzofuran core of this compound give rise to a unique set of physical and chemical properties. A summary of its key characteristics is presented below, with comparative data for related di-halogenated dibenzofurans to provide context.

| Property | This compound | 2,8-Dibromodibenzofuran | 2,8-Diiododibenzofuran |

| Molecular Formula | C₁₂H₆BrIO | C₁₂H₆Br₂O | C₁₂H₆I₂O |

| Molecular Weight | 372.99 g/mol [1] | 325.98 g/mol | 419.99 g/mol |

| CAS Number | 916435-41-1[1] | 10016-52-1 | 5943-11-3 |

| Appearance | White to almost white powder/crystal | White solid | White to almost white powder/crystal |

| Melting Point | 171 - 175 °C[1] | 226 °C | 174 - 178 °C |

| Purity | ≥ 98% (GC)[1] | Not specified | ≥ 98% (GC) |

| Storage Conditions | Store at room temperature[1] | Not specified | Store at room temperature |

Synthesis of this compound: A Strategic Approach

The synthesis of asymmetrically substituted dibenzofurans like this compound requires a regioselective approach. A plausible and common strategy involves the sequential halogenation of the parent dibenzofuran molecule.

Proposed Synthetic Pathway: Sequential Electrophilic Halogenation

A logical synthetic route to this compound involves a two-step electrophilic halogenation of dibenzofuran. The positions 2 and 8 of the dibenzofuran ring are electronically activated and thus susceptible to electrophilic attack.

Caption: Proposed synthesis of this compound.

Step 1: Bromination of Dibenzofuran

The first step is the mono-bromination of dibenzofuran to yield 2-bromodibenzofuran. This can be achieved using a mild brominating agent to control the selectivity and avoid over-bromination.

-

Protocol:

-

Dissolve dibenzofuran in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a Lewis acid like zirconium chloride (ZrCl₄).

-

Heat the reaction mixture (e.g., to 70°C) and stir for several hours until the reaction is complete, monitoring by TLC or GC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-bromodibenzofuran.

-

Step 2: Iodination of 2-Bromodibenzofuran

The second step involves the regioselective iodination of 2-bromodibenzofuran at the 8-position. The existing bromo group directs the incoming electrophile to the other benzene ring.

-

Protocol:

-

Dissolve 2-bromodibenzofuran in a solvent mixture, for example, acetic acid and sulfuric acid.

-

Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., periodic acid).

-

Stir the reaction at a controlled temperature until the starting material is consumed.

-

Work up the reaction by pouring it into an aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

The crude product can be collected by filtration and purified by recrystallization or column chromatography to yield this compound.

-

Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)) than the C-Br bond. This difference in reactivity allows for selective, stepwise functionalization of the 2- and 8-positions.

Caption: Stepwise functionalization of this compound.

This selective reactivity is a powerful tool for the synthesis of complex molecules. For instance, a Suzuki coupling can be performed selectively at the 8-position, leaving the bromo group at the 2-position intact for a subsequent, different cross-coupling reaction. This enables the construction of unsymmetrically 2,8-disubstituted dibenzofurans, which are valuable for tuning the electronic and photophysical properties of molecules for applications in areas like organic light-emitting diodes (OLEDs).[1]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 8-Position

This protocol outlines a general procedure for the selective cross-coupling of an arylboronic acid at the 8-position of this compound.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the mixture to a temperature between 80-100°C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS, looking for the consumption of the starting material and the formation of the mono-coupled product.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 8-aryl-2-bromodibenzofuran.

Applications in Research and Development

The unique structural and reactive properties of this compound make it a valuable intermediate in several areas of research:

-

Organic Synthesis: It serves as a key building block for the synthesis of complex, unsymmetrically substituted dibenzofuran derivatives. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry.

-

Materials Science: Its derivatives are investigated for use in advanced materials, particularly in the field of organic electronics. The dibenzofuran core can be functionalized to create materials with tailored electronic properties for applications such as organic light-emitting diodes (OLEDs).[1]

-

Pharmaceutical and Agrochemical Development: The dibenzofuran scaffold is present in a number of biologically active compounds. This compound provides a platform for generating libraries of novel dibenzofuran derivatives for screening in drug and agrochemical discovery programs.[1]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. The compound may be light-sensitive and can degrade upon exposure to UV light.[2] It is also thermally sensitive and may decompose at temperatures above 150°C.[2]

Conclusion

This compound is a highly versatile and synthetically valuable compound. Its asymmetrically halogenated dibenzofuran core, combined with the differential reactivity of its bromo and iodo substituents, provides a powerful platform for the construction of complex and functionally diverse molecules. For researchers in organic synthesis, materials science, and drug discovery, this compound offers a strategic entry point to novel chemical entities with potentially valuable properties. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in advanced scientific applications.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-8-iododibenzofuran

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Bromo-8-iododibenzofuran. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the identification and characterization of this complex halogenated heterocyclic compound.

Introduction: The Significance of this compound

This compound is a halogenated derivative of dibenzofuran, a heterocyclic compound with a planar ring system. The presence of two different halogens, bromine and iodine, at specific positions (2 and 8) makes this molecule a valuable and versatile building block in organic synthesis. These halogen atoms can be selectively functionalized through various cross-coupling reactions, allowing for the construction of more complex molecules with potential applications in materials science and medicinal chemistry. Given its utility, unambiguous structural confirmation is paramount. This guide provides a predictive framework for its spectroscopic characterization, explaining the causality behind the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon-hydrogen framework. The following predictions are based on established principles of substituent effects on chemical shifts in aromatic systems.

Predicted ¹H NMR Spectrum

The asymmetry of this compound results in six unique aromatic proton signals. The electron-withdrawing nature of the halogens and the oxygen atom, along with anisotropic effects of the aromatic rings, will dictate the chemical shifts.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 7.8 - 8.0 | d | J ≈ 2.0 (meta) |

| H-3 | 7.5 - 7.7 | dd | J ≈ 8.5 (ortho), 2.0 (meta) |

| H-4 | 7.3 - 7.5 | d | J ≈ 8.5 (ortho) |

| H-6 | 7.9 - 8.1 | d | J ≈ 2.0 (meta) |

| H-7 | 7.6 - 7.8 | dd | J ≈ 8.5 (ortho), 2.0 (meta) |

| H-9 | 7.4 - 7.6 | d | J ≈ 8.5 (ortho) |

Causality behind Predictions:

-

Deshielding Effects: The protons on the dibenzofuran core are generally found in the aromatic region (7.0-8.5 ppm). The electronegative oxygen atom and the halogen substituents will further deshield adjacent protons, shifting them downfield.

-

Halogen Effects: Iodine is less electronegative but larger than bromine, leading to a more pronounced deshielding effect on the ortho proton (H-1) compared to the effect of bromine on H-6 and H-9.

-

Coupling Patterns: The splitting patterns are predicted based on standard ortho (³JHH, ~7-9 Hz) and meta (⁴JHH, ~1.5-2.5 Hz) coupling constants in aromatic systems. For instance, H-3 will appear as a doublet of doublets due to coupling with both H-4 (ortho) and H-1 (meta).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 1-5 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]

-

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.[2]

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Visualization of Predicted ¹H-¹H COSY Correlations The following diagram illustrates the expected through-bond proton-proton couplings.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 115 - 120 |

| C-2 | 118 - 123 |

| C-3 | 125 - 130 |

| C-4 | 122 - 127 |

| C-4a | 150 - 155 |

| C-5a | 154 - 159 |

| C-6 | 128 - 133 |

| C-7 | 130 - 135 |

| C-8 | 90 - 95 |

| C-9 | 112 - 117 |

| C-9a | 123 - 128 |

| C-9b | 120 - 125 |

Causality behind Predictions:

-

Carbons bonded to Oxygen (C-4a, C-5a): These carbons are significantly deshielded due to the high electronegativity of the adjacent oxygen atom and are expected at the downfield end of the spectrum.

-

Carbons bonded to Halogens (C-2, C-8): The carbon bearing the bromine (C-2) will be in a different region compared to the carbon with iodine (C-8). The "heavy atom effect" of iodine typically shifts the directly attached carbon (C-8) significantly upfield.

-

Other Aromatic Carbons: The remaining carbon signals will appear in the typical aromatic region, with their precise shifts determined by their proximity to the various substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Acquisition: Acquire the spectrum using a standard pulse sequence with broadband proton decoupling to simplify the spectrum to singlets for each carbon.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Visualization of Predicted ¹H-¹³C HMBC Correlations This diagram shows key long-range (2- and 3-bond) correlations that help in assigning the carbon signals.

Caption: Predicted key ¹H-¹³C HMBC correlations for one ring of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and formula.

Molecular Ion and Isotopic Pattern

The presence of both bromine and iodine will create a distinctive isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are roughly in a 1:1 ratio.[5][6] Iodine is monoisotopic (¹²⁷I).[7]

Predicted Molecular Ion Data

| Ion | Description | Calculated m/z | Relative Abundance (%) |

| [M]⁺ | C₁₂H₆⁷⁹Br¹²⁷IO | 371.86 | ~100 |

| [M+2]⁺ | C₁₂H₆⁸¹Br¹²⁷IO | 373.86 | ~97 |

Causality behind Predictions:

-

The molecular ion peak will appear as a pair of peaks separated by 2 m/z units.

-

The relative intensity of these two peaks ([M]⁺ and [M+2]⁺) will be approximately 1:1 due to the natural abundance of the bromine isotopes.[5][6] This pattern is a clear indicator of the presence of one bromine atom in the molecule.

Predicted Fragmentation Pattern

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing valuable structural information.[8][9] For this compound, fragmentation is expected to proceed through the loss of the halogen atoms and cleavage of the dibenzofuran core.

Plausible Fragmentation Pathways:

-

Loss of Iodine: The C-I bond is weaker than the C-Br bond, so the initial loss of an iodine radical (•I, 127 Da) is a highly probable fragmentation pathway.

-

Loss of Bromine: Subsequent or alternative loss of a bromine radical (•Br, 79 or 81 Da) can occur.

-

Loss of CO: Dibenzofurans can undergo fragmentation by losing a molecule of carbon monoxide (CO, 28 Da).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe, or a dilute solution in a volatile solvent (e.g., dichloromethane) via a gas chromatograph (GC) inlet.[10]

-

Ionization: Volatilize the sample in the ion source and bombard it with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[11][12]

-

Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their m/z ratio.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Conclusion

This technical guide provides a detailed, predictive framework for the NMR and mass spectrometric analysis of this compound. By understanding the underlying principles of how substituents influence spectral data, researchers can confidently interpret experimental results, confirm the structure of their synthesized material, and proceed with its application in further research and development. The provided protocols and visualizations serve as a practical reference for laboratory work.

References

- 1. organomation.com [organomation.com]

- 2. depts.washington.edu [depts.washington.edu]

- 3. sites.bu.edu [sites.bu.edu]

- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. GCMS Section 6.5 [people.whitman.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. bitesizebio.com [bitesizebio.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Blueprint of 2-Bromo-8-iododibenzofuran: A Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of 2-Bromo-8-iododibenzofuran

In the landscape of modern medicinal chemistry and materials science, the dibenzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional organic materials. The strategic disubstitution of this core with orthogonal halogen atoms, as seen in this compound, creates a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-iodine bonds under various cross-coupling conditions allows for sequential and site-selective functionalization, making this molecule a valuable building block for generating libraries of novel derivatives for drug discovery screening.

This technical guide provides an in-depth analysis of the key spectroscopic techniques required for the unambiguous characterization of this compound. As a Senior Application Scientist, the following sections are designed to not only present the expected spectral data but also to elucidate the underlying principles and experimental considerations that ensure data integrity and support the rigorous demands of contemporary research and development.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The numbering convention for the dibenzofuran ring system is crucial for assigning NMR signals.

Caption: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The asymmetry of the substitution pattern results in a unique set of signals for each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the halogen substituents.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-10 ppm

-

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | ~7.8-8.0 | d | ~2.0 | Ortho-coupling to H-3. Deshielded by proximity to the bromine atom. |

| H-3 | ~7.4-7.6 | dd | ~8.5, 2.0 | Ortho-coupling to H-4 and meta-coupling to H-1. |

| H-4 | ~7.6-7.8 | d | ~8.5 | Ortho-coupling to H-3. |

| H-6 | ~7.5-7.7 | d | ~8.5 | Ortho-coupling to H-7. |

| H-7 | ~7.3-7.5 | dd | ~8.5, 2.0 | Ortho-coupling to H-6 and meta-coupling to H-9. |

| H-9 | ~8.0-8.2 | d | ~2.0 | Ortho-coupling to H-7. Deshielded by proximity to the iodine atom. |

Causality Behind Predictions:

-

The protons ortho to the halogen atoms (H-1 and H-9) are expected to be the most deshielded due to the electron-withdrawing nature of the halogens.

-

The coupling constants are typical for aromatic systems, with ortho-coupling being the largest (7-9 Hz) and meta-coupling being smaller (2-3 Hz).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display 12 distinct signals, corresponding to the 12 carbon atoms of the dibenzofuran core. The chemical shifts of the carbons directly bonded to the halogens are significantly affected.

Experimental Protocol:

-

Sample Preparation: Use the same sample as prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Spectral width: 0-160 ppm

-

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~128-132 | |

| C-2 | ~115-120 | Direct attachment to bromine. |

| C-3 | ~123-127 | |

| C-4 | ~120-124 | |

| C-4a | ~122-126 | Quaternary carbon. |

| C-5a | ~154-158 | Quaternary carbon attached to oxygen. |

| C-6 | ~112-116 | |

| C-7 | ~130-135 | |

| C-8 | ~90-95 | Direct attachment to iodine (heavy atom effect). |

| C-9 | ~125-129 | |

| C-9a | ~155-159 | Quaternary carbon attached to oxygen. |

| C-9b | ~121-125 | Quaternary carbon. |

Expert Insights:

-

The carbon bearing the iodine (C-8) is expected to have a significantly upfield chemical shift (around 90-95 ppm) due to the "heavy atom effect".

-

The carbons attached to the oxygen atom (C-5a and C-9a) will be the most downfield due to the high electronegativity of oxygen.

2D NMR Spectroscopy: Confirming Connectivity

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

Caption: Workflow illustrating the use of 2D NMR for structural elucidation.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, confirming the connectivity of adjacent protons within each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound.

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for generating the molecular ion.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution data.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z | Rationale |

| [M]⁺ | 371.8749 | Molecular ion containing ⁷⁹Br and ¹²⁷I. |

| [M+2]⁺ | 373.8728 | Isotopic peak due to the presence of ⁸¹Br. |

Trustworthiness Through Isotopic Pattern:

The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio of natural abundance, will result in a characteristic isotopic pattern for the molecular ion. The [M]⁺ and [M+2]⁺ peaks will have approximately equal intensities, providing a definitive signature for the presence of a single bromine atom.

Fragmentation Pattern:

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion will fragment in a predictable manner.

Caption: Key fragmentation pathways for this compound in MS.

The weaker carbon-iodine bond is expected to cleave more readily than the carbon-bromine bond, leading to a prominent fragment corresponding to the loss of an iodine radical.

Conclusion: A Foundation for Innovation

The spectroscopic characterization of this compound is a critical step in its application as a synthetic building block. The methodologies and predicted data presented in this guide provide a robust framework for researchers to confirm the identity and purity of this compound. By leveraging the power of modern spectroscopic techniques and a thorough understanding of their underlying principles, scientists can confidently advance their research in the development of novel therapeutics and advanced materials.

An In-depth Technical Guide to 2-Bromo-8-iododibenzofuran (CAS 916435-41-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-8-iododibenzofuran is a halogenated aromatic heterocyclic compound that has emerged as a versatile building block in modern organic synthesis. Its rigid dibenzofuran core, combined with the differential reactivity of its bromine and iodine substituents, makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a particular focus on its utility in materials science and medicinal chemistry. The strategic placement of two different halogens on the dibenzofuran scaffold allows for selective, sequential functionalization, offering a powerful tool for the systematic development of novel compounds.[1]

Physicochemical Properties

This compound is a white to off-white solid at room temperature, typically appearing as a crystalline powder. Its core structure consists of a central furan ring fused to two benzene rings. The key to its synthetic utility lies in the bromo and iodo substituents at the 2 and 8 positions, respectively.

| Property | Value | Source(s) |

| CAS Number | 916435-41-1 | |

| Molecular Formula | C₁₂H₆BrIO | |

| Molecular Weight | 372.99 g/mol | |

| Physical State | Solid, white to almost white powder/crystal | |

| Melting Point | 171-175 °C | |

| Solubility | Moderately soluble in organic solvents |

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2-iododibenzofuran. This electrophilic aromatic substitution is a standard transformation in organic chemistry.

Experimental Protocol: Synthesis from 2-Iododibenzofuran

This protocol is based on a general method for the bromination of an activated aromatic system.

Materials:

-

2-Iododibenzofuran

-

Bromine

-

Acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve 2-iododibenzofuran (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

With stirring, add bromine (2 equivalents) dropwise to the solution at a controlled temperature, typically between 50-70°C.[2]

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours (e.g., 16 hours) until the reaction is complete (monitor by TLC or GC-MS).[2]

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water to remove residual acetic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents) or by column chromatography on silica gel.

Core Application: A Versatile Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for more complex molecules through sequential cross-coupling reactions. The carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling.[3] This difference in reactivity allows for selective functionalization at the 8-position (iodine) while leaving the 2-position (bromine) intact for a subsequent transformation.

Caption: Sequential cross-coupling workflow using this compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the 8-position of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).[3]

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).[3]

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-bromo-8-aryldibenzofuran intermediate.

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Dibenzofuran derivatives are of significant interest in materials science due to their rigid, planar structure and good thermal stability, which are desirable properties for materials used in organic light-emitting diodes (OLEDs).[4][5] this compound serves as a key building block for the synthesis of host materials and emitting dopants in OLEDs. The ability to introduce different functional groups at the 2 and 8 positions allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels and the triplet energy, which are critical for device performance.[4][5][6]

Caption: Workflow from this compound to OLED application.

Applications in Medicinal Chemistry and Drug Discovery

The benzofuran and dibenzofuran scaffolds are present in numerous biologically active natural products and synthetic compounds.[1][7] These structures are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant properties.[1][7][8][9] this compound provides a platform for generating libraries of novel dibenzofuran derivatives for drug discovery screening. Through sequential cross-coupling reactions, a diverse array of functional groups can be introduced at the 2- and 8-positions, enabling the systematic exploration of the structure-activity relationship (SAR) of dibenzofuran-based compounds.[8] This allows medicinal chemists to identify new lead compounds and optimize them for potency and selectivity against various biological targets. For instance, the introduction of amine-containing or other heterocyclic moieties can significantly modulate the biological activity of the parent dibenzofuran core.

Hazards and Safety Precautions

There is some conflicting information regarding the specific hazards of this compound. While some suppliers do not classify it as hazardous, others provide GHS pictograms indicating potential hazards. A comprehensive assessment based on data for structurally similar compounds is therefore prudent.

Potential Hazards:

-

Acute Oral Toxicity: May be harmful if swallowed.[10]

-

Skin Irritation: May cause skin irritation.[11]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled as dust.

General Toxicity of Halogenated Dibenzofurans: It is important to note that polyhalogenated dibenzofurans as a class can exhibit significant toxicity. Brominated dibenzofurans can bind to the aryl hydrocarbon (Ah) receptor, similar to their chlorinated counterparts (dioxins), which can mediate a range of toxic effects.[4][11] The toxic potency is often comparable on a molar basis to the chlorinated analogs.[4] While this compound is not a polyhalogenated compound in the same sense as environmental toxins, caution should be exercised due to the presence of the dibenzofuran core and halogen substituents.

Recommended Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. This may require disposal as hazardous waste.

First Aid Measures:

-

If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its key attribute is the differential reactivity of its halogen substituents, which allows for controlled, sequential functionalization of the dibenzofuran core. This enables the rational design and synthesis of novel compounds with tailored electronic and biological properties for applications in OLEDs and drug discovery. As with any halogenated aromatic compound, appropriate safety precautions should be taken during handling and use. The continued exploration of the reactivity of this building block is likely to lead to the development of new and innovative materials and therapeutic agents.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9518063B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]

- 3. CN102850334A - Derivative compound treating dibenzofuran as core framework, and its application in OLED (organic light emission diode) - Google Patents [patents.google.com]

- 4. US10700291B2 - Light-emitting element, compound, organic compound, display module, lighting module, light-emitting device, display device, lighting device, and electronic device - Google Patents [patents.google.com]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Bromodibenzofuran | C12H7BrO | CID 6856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

Molecular structure and conformation of 2-Bromo-8-iododibenzofuran

An In-Depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-8-iododibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound, a halogenated derivative of the dibenzofuran core. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from structurally related compounds and established computational and experimental methodologies to present a robust predictive model. The guide covers the synthesis, structural elucidation through X-ray crystallography and NMR spectroscopy, and computational modeling of its conformational landscape. The insights provided are intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and environmental science in understanding and utilizing this class of compounds.

Introduction to Dibenzofurans and Their Halogenated Derivatives

Dibenzofuran is a heterocyclic organic compound consisting of a central furan ring fused to two benzene rings. This core structure is essentially planar and aromatic. Halogenated dibenzofurans are of significant interest due to their diverse applications and environmental presence. In medicinal chemistry, the dibenzofuran scaffold is found in various biologically active compounds. In materials science, its derivatives are explored for applications in organic electronics. Environmentally, certain polychlorinated and polybrominated dibenzofurans are persistent organic pollutants.

The specific substitution pattern of this compound, with a bromine and an iodine atom on opposite rings, is expected to induce unique electronic and steric properties, influencing its molecular conformation and potential for intermolecular interactions. Understanding these structural nuances is critical for predicting its behavior in biological systems or material matrices.

Synthesis of this compound

The synthesis of asymmetrically substituted dibenzofurans like this compound typically involves multi-step synthetic routes. A plausible and common approach is through a Suzuki or Ullmann coupling reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the dibenzofuran core as a key step, for example, through an intramolecular cyclization of a substituted diphenyl ether. The halogen atoms could be introduced before or after the formation of the dibenzofuran ring system, depending on the desired regioselectivity and the stability of the intermediates.

A Plausible Synthetic Protocol

A likely synthetic route could start from commercially available substituted phenols and benzene derivatives.

Step 1: Synthesis of a Substituted Diphenyl Ether This can be achieved via an Ullmann condensation between a substituted phenol and a substituted aryl halide. For this compound, this could involve the reaction of 2-bromophenol with an appropriately substituted iodinated benzene derivative.

Step 2: Cyclization to Form the Dibenzofuran Core The substituted diphenyl ether can then undergo an intramolecular cyclization, often catalyzed by a palladium catalyst, to form the dibenzofuran ring.

Step 3: Halogenation (if necessary) If the precursors did not already contain the bromo and iodo substituents at the desired positions, regioselective halogenation of a dibenzofuran intermediate would be required. This can be challenging due to the need to control the position of halogenation.

Molecular Structure Elucidation

The precise determination of the molecular structure of this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information about the aromatic protons, with their chemical shifts and coupling constants revealing their relative positions.

-

¹³C NMR would identify the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

-

Crystal Growth: High-quality single crystals of this compound would need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure, providing precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Conformational Analysis

While the dibenzofuran core is largely planar, the presence of bulky halogen substituents can potentially induce slight deviations from planarity. The key conformational aspect to consider is the relative orientation of the two outer benzene rings.

Dihedral Angles and Planarity

In the solid state, crystal packing forces can influence the observed conformation. In solution or the gas phase, the molecule may exhibit more conformational flexibility. The degree of planarity can be quantified by the dihedral angles between the planes of the three rings. For the parent dibenzofuran, these angles are close to zero. For this compound, slight puckering of the furan ring or twisting of the benzene rings might occur to alleviate steric strain.

Computational Modeling

In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecular structure and conformation.

-

Initial Structure Generation: A 3D model of this compound is built.

-

Geometry Optimization: The structure is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) for C, H, O, Br and a larger basis set with effective core potentials for I).

-

Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Conformational Search (if necessary): For more flexible molecules, a systematic conformational search would be conducted. For a relatively rigid structure like this, a single geometry optimization is often sufficient.

Predicted Structural Parameters

Based on data from related halogenated dibenzofurans, the following structural parameters can be anticipated for this compound.

| Parameter | Predicted Value Range | Notes |

| C-Br Bond Length | 1.88 - 1.92 Å | Typical for a C(sp²)-Br bond. |

| C-I Bond Length | 2.08 - 2.12 Å | Typical for a C(sp²)-I bond. |

| C-O Bond Lengths | 1.37 - 1.41 Å | Within the furan ring. |

| C-C Bond Lengths (aromatic) | 1.38 - 1.42 Å | Typical for aromatic rings. |

| Inter-ring Dihedral Angle | 0 - 5° | Expected to be nearly planar. |

Visualizing Workflows and Structures

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Structural Elucidation Workflow

Caption: Workflow for the experimental determination of molecular structure.

Conclusion and Future Directions

The molecular structure and conformation of this compound are predicted to be largely planar, with bond lengths and angles consistent with other halogenated aromatic compounds. While this guide provides a robust framework based on established chemical principles and data from analogous molecules, experimental validation is crucial.

Future research should focus on the successful synthesis and crystallization of this compound to enable its definitive structural characterization by single-crystal X-ray diffraction. Further studies could also explore its biological activity, potential applications in materials science, and its environmental fate and toxicity. The interplay of the bromo and iodo substituents on its electronic properties and reactivity presents a rich area for further investigation.

Introduction: The Environmental and Toxicological Significance of Halogenated Dibenzofurans

An In-depth Technical Guide to the Thermal and Photostability of Halogenated Dibenzofurans

Halogenated dibenzofurans, encompassing polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs), are a class of persistent organic pollutants (POPs) of significant concern.[1] These heterocyclic aromatic compounds are not produced intentionally but are formed as unintentional byproducts in a variety of thermal and chemical processes.[1][2] Their primary sources include municipal waste incineration, the pyrolysis of chlorine- or bromine-containing materials like flame retardants, and certain industrial chemical manufacturing processes.[1][3]

Structurally similar to the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs), these compounds are known for their environmental persistence, bioaccumulative potential, and severe health effects.[4][5] The toxicity of these compounds is largely mediated through the aryl hydrocarbon (Ah) receptor, leading to a spectrum of adverse outcomes, including carcinogenicity, immunotoxicity, and developmental toxicity.[2][6] Due to their profound environmental impact and health risks, understanding the factors that govern their stability and degradation is paramount for developing effective remediation strategies and for professionals in drug development who may encounter these structures or their precursors. This guide provides a detailed examination of the thermal and photostability of halogenated dibenzofurans, the mechanisms driving their degradation, and the analytical methodologies required for their rigorous study.

Part 1: Thermal Stability and Degradation Pathways

The thermal stability of halogenated dibenzofurans is a critical factor in their formation and destruction. These compounds are often generated under high-temperature conditions, and their degradation is equally dependent on the thermal environment.

Mechanisms of Thermal Decomposition

Thermal treatment of materials containing halogenated compounds, such as brominated flame retardants (BFRs), is a primary route for the formation of polybrominated dibenzofurans (PBDFs) and mixed halogenated dibenzofurans (PXDFs).[3][7] The decomposition typically occurs in a temperature range of 280–900°C.[7][8] For instance, the thermal decomposition of tetrabromobisphenol A (TBBA), a common BFR, commences at approximately 450°C (723 K), with the formation of degradation products peaking around 650–700°C (923–973 K).[3]

Two primary formation pathways are recognized:

-

Precursor Formation: Incomplete combustion or pyrolysis of halogenated phenols and diphenyl ethers can lead to the formation of dibenzofurans through condensation reactions.[7][9] This is a significant pathway in smouldering fires, uncontrolled burning, and thermal recycling processes.[3][7]

-

De Novo Synthesis: In this pathway, dibenzofurans are formed from the reaction of carbonaceous structures with chlorine or bromine donors on the surface of fly ash particles, typically in a narrow temperature range around 280°C.[10]

The degradation process is complex, often proceeding in the presence of halogen atoms that inhibit complete combustion, leading to a wide array of brominated products of incomplete combustion (BPICs).[7] Interestingly, whether the conditions are pyrolytic or oxidative seems to have little effect on the overall thermal stability, though it can influence the specific products formed.[7][8]

Factors Influencing Thermal Stability

Several factors dictate the thermal behavior of halogenated dibenzofurans:

-

Degree and Position of Halogenation: The number and location of halogen atoms on the dibenzofuran core influence its stability. Higher halogenated congeners tend to be more stable, but under certain thermal conditions, they can dehalogenate to form lower, often more toxic, congeners.[11]

-

Temperature and Residence Time: Temperature is the primary driver of both formation and destruction. At moderately high temperatures (e.g., 250-400°C), formation via de novo synthesis is favored, while at much higher temperatures (e.g., >850°C), complete destruction can be achieved, provided sufficient residence time and oxygen are available.[10][12]

-

Presence of Catalysts: Metals such as copper can act as catalysts, promoting the formation of PCDD/Fs during incineration processes.

Thermal Degradation Byproducts

The thermal decomposition of materials containing halogenated precursors yields a complex mixture of compounds. Major products include hydrogen halides (HBr, HCl), halogenated benzenes and phenols, and a wide range of polycyclic aromatic hydrocarbons (PAHs).[3] The co-combustion of both brominated and chlorinated materials results in the formation of mixed bromo-chloro dibenzofurans, which contribute significantly to the overall dioxin-like toxicity.[3][13]

Part 2: Photostability and Photodegradation

Sunlight and artificial UV light are significant drivers of the environmental degradation of halogenated dibenzofurans. Photodegradation processes can reduce the persistence of these compounds but may also lead to the formation of other toxic intermediates.

Mechanisms of Photodegradation

The primary mechanism for the direct photolysis of halogenated dibenzofurans is the cleavage of the carbon-halogen bond (C-X bond).[14] This process, known as reductive dehalogenation, involves the absorption of a photon, leading to an excited state that subsequently cleaves a halogen atom. However, in aqueous solutions, reductive dechlorination appears to be a minor pathway, accounting for less than 20% of the overall degradation.[15]

In contrast, photocatalytic degradation, often employing semiconductor catalysts like TiO₂ or ZnO/SnO₂, proceeds primarily through cleavage of the C-O ether bond in the furan ring.[14] This pathway is generally more efficient and less likely to produce other toxic 2,3,7,8-substituted congeners.[14]

Factors Influencing Photostability

The rate and pathway of photodegradation are highly dependent on several variables:

-

Wavelength and Intensity of Light: Degradation is most efficient under UV light, particularly around 300 nm.[15] Photolysis rates under natural sunlight are considerably slower than under laboratory UV lamps due to the lower intensity of UV radiation reaching the Earth's surface.[15]

-

Degree of Halogenation: Generally, photodegradation rates decrease as the number of chlorine or bromine atoms increases.[14][15] This implies that higher-halogenated congeners are more photolytically stable. An important exception is that during photolysis, polybrominated compounds preferentially lose their bromine atoms, transforming into polychlorinated analogues which often have longer photolytic half-lives and different toxicity profiles.[16]

-

Environmental Matrix: The surrounding medium plays a crucial role. For PCDDs, photolysis rates are higher in organic solvents like 60% acetonitrile/water compared to pure water.[15] Conversely, for the more polar PCDFs, the effect is reversed, with faster degradation in pure water.[15] The nature of the surface on which the compound is adsorbed (e.g., soil, glass) also significantly impacts the degradation rate.[17]

Photodegradation Byproducts

Direct photolysis primarily results in the formation of less-halogenated dibenzofurans. While this reduces the overall halogen content, the resulting congeners may still possess significant toxicity. For example, the dehalogenation of a highly brominated, less toxic congener could yield a lower-brominated congener with a higher toxic equivalency factor (TEF). Photocatalysis, by targeting the ether linkage, is more likely to lead to ring-opening and complete mineralization, a more desirable degradation outcome.[14]

Part 3: Analytical Methodologies for Stability Assessment

The robust analysis of halogenated dibenzofurans requires highly sophisticated and sensitive analytical techniques due to their extreme toxicity and the complexity of the mixtures in which they are found.[18] The general workflow involves exhaustive extraction, rigorous cleanup, and highly specific instrumental analysis.

Experimental Protocols

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature range of decomposition for a test material.

-

Instrumentation: Thermogravimetric Analyzer.

-

Methodology:

-

A small, precise mass of the sample (5-10 mg) is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis, air for oxidative conditions).

-

The instrument records the mass of the sample as a function of temperature.

-

Causality: The resulting curve of mass vs. temperature reveals the onset temperature of decomposition and identifies distinct stages of mass loss, providing a profile of the material's thermal stability.[3]

-

Protocol 2: Photostability Assessment via UV Irradiation

-

Objective: To measure the photodegradation rate constant of a specific dibenzofuran congener.

-

Instrumentation: Photoreactor with controlled UV lamps (e.g., 300 nm), quartz reaction vessels, HPLC or GC-MS.

-

Methodology:

-

Prepare a solution of the target compound in a suitable solvent (e.g., water or acetonitrile/water).[15]

-

Place the solution in a quartz vessel to allow UV light penetration.

-

Irradiate the sample in the photoreactor, maintaining a constant temperature.

-

Withdraw aliquots at specific time intervals.

-

Analyze the concentration of the parent compound in each aliquot using HPLC or GC-MS.

-

Causality: Plotting the natural logarithm of the concentration versus time allows for the calculation of the first-order rate constant. This protocol provides quantitative data on how quickly a compound degrades under specific light conditions, which is essential for environmental fate modeling.[15]

-

Core Analytical Workflow: From Sample to Signal

The universally accepted gold standard for the analysis of these compounds is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[18][19]

-

Extraction: The initial step is to quantitatively remove the analytes from the sample matrix (e.g., soil, water, air filter). This is matrix-dependent and may involve techniques like Soxhlet extraction or pressurized fluid extraction.[20]

-

Cleanup: This is the most critical and complex stage. Due to the ultra-trace levels being measured (parts-per-trillion or lower), co-extracted interfering compounds must be removed.[18] This is typically achieved using a multi-column chromatographic system involving materials like silica, alumina, and activated carbon.[20]

-

Trustworthiness: This multi-step cleanup is a self-validating system. Each column material is chosen to remove a specific class of interferences based on properties like polarity and planarity, ensuring that only the target analytes reach the instrument.

-

-

Instrumental Analysis (HRGC/HRMS):

-

HRGC: A long capillary column (e.g., 60m) is used to separate the individual dibenzofuran congeners from each other. Isomer-specific separation is crucial as toxicity varies dramatically between isomers.[19]

-

HRMS: The mass spectrometer is operated at high resolution (>9000) to selectively detect the exact mass of the target analytes, providing an exceptionally high degree of confidence and eliminating false positives from matrix interferences.[19]

-

References

- 1. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 2. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Research Portal [researchportal.murdoch.edu.au]

- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 9. Formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of carbon degradation and PCDD/PCDF formation on MSWI fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mixed halogenated dioxins/furans (PXDD/Fs) and biphenyls (PXBs) in food: occurrence and toxic equivalent exposure using specific relative potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iaeg.com [iaeg.com]

- 17. researchgate.net [researchgate.net]

- 18. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to the Solubility of 2-Bromo-8-iododibenzofuran in Organic Solvents: A Methodological Framework

Abstract

2-Bromo-8-iododibenzofuran is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry and materials science.[1] Its utility as a key building block in the development of pharmaceuticals and organic electronic materials, such as OLEDs, is contingent upon a thorough understanding of its physicochemical properties, chief among them being its solubility.[1] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound across a range of common organic solvents. In the absence of extensive published quantitative data, this document establishes a robust, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded methodology, detailing the theoretical underpinnings of its solubility, a validated experimental protocol for its determination, and appropriate analytical techniques for quantification.

Introduction and Core Concepts

Physicochemical Profile of this compound

This compound is a solid, crystalline compound with the molecular formula C₁₂H₆BrIO and a molecular weight of 372.99 g/mol .[1][2] It typically appears as a white to off-white powder and possesses a melting point in the range of 171-175 °C.[1] The dibenzofuran core is a rigid, planar aromatic system. The presence of two different halogen substituents, bromine and iodine, at positions 2 and 8 respectively, makes it an attractive and versatile intermediate for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

The Critical Role of Solubility in Application

The practical utility of any chemical compound in a laboratory or industrial setting begins with its ability to be dissolved. For this compound, solubility data is not merely academic; it is a critical parameter that dictates its application:

-

Synthetic Chemistry: The choice of solvent directly impacts reaction kinetics, yield, and purity. Inefficient dissolution can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and the formation of undesirable byproducts.

-

Purification: Recrystallization, a primary method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Drug Discovery & Development: For compounds intended as pharmaceutical intermediates, solubility is a cornerstone property. Early-stage screening often involves dissolving compounds in solvents like dimethyl sulfoxide (DMSO).[3] Poor solubility can create significant hurdles in formulation, bioavailability studies, and high-throughput screening, potentially leading to the premature failure of a promising drug candidate.[4][5][6]

-

Materials Science: In the fabrication of organic electronic devices, the ability to create uniform, high-quality thin films from solution is paramount. This requires solvents that can adequately dissolve the material to achieve the desired concentration and deposition characteristics.[1]

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive starting point.

-

Solute Characteristics: this compound is a large, rigid, and predominantly non-polar molecule. The large surface area and potential for π-π stacking interactions contribute to strong intermolecular forces in its solid crystalline state. The carbon-halogen bonds introduce some polarity, but the molecule lacks hydrogen bond donor or acceptor capabilities.

-

Solvent Characteristics: Solvents are broadly classified by their polarity (polar protic, polar aprotic, non-polar).[7]

-

Predicted Behavior: Based on its structure, this compound is expected to exhibit low solubility in highly polar solvents like water and higher solubility in non-polar or moderately polar organic solvents that can effectively overcome the solute's crystal lattice energy through van der Waals forces and dipole-dipole interactions. The solubility of solids in liquids generally increases with temperature, as the additional thermal energy helps to break apart the solute's intermolecular forces.[8]

A Validated Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[5][9] The following protocol describes a reliable "shake-flask" or "excess solid" method for generating this crucial data.

Materials and Reagents

-

Solute: this compound (Purity ≥ 98%)

-

Solvents: A representative panel of anhydrous, analytical-grade solvents should be selected. A suggested list is provided in the data table below.

-

Equipment: Analytical balance, temperature-controlled orbital shaker or incubator, 2-5 mL glass vials with PTFE-lined screw caps, centrifuge with temperature control, calibrated pipettes, 0.22 µm PTFE syringe filters, and appropriate vials for the chosen analytical method (e.g., HPLC vials).

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure for determining thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation: To a series of clean, dry 2 mL glass vials, add an excess of this compound (e.g., 15-20 mg). The amount should be enough to ensure that undissolved solid remains at the end of the experiment. Rationale: The presence of excess solid is the defining characteristic of a saturated solution at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully achieved. Rationale: Continuous agitation facilitates the dissolution process, and a prolonged incubation time ensures the system reaches a stable equilibrium state, which is crucial for thermodynamic solubility measurement.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the incubation temperature for 1-2 hours to let the larger solid particles settle. Then, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid. Rationale: Centrifugation provides a clear separation between the saturated supernatant and the excess solid phase without altering the temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm chemically-resistant (e.g., PTFE) syringe filter into a clean vial. Rationale: Filtration removes any remaining microscopic solid particles that could falsely elevate the measured concentration.[9]

-

Dilution & Analysis: Prepare a series of accurate dilutions of the filtered supernatant using the same solvent. Analyze these samples using a pre-validated analytical method (see Section 4) to determine the concentration of the dissolved solute.

Analytical Quantification Techniques

The accurate determination of the solute's concentration in the saturated solution is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high sensitivity and specificity.[3]

Primary Method: HPLC-UV

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector.

-

Method Development: A gradient or isocratic method must be developed using a suitable mobile phase (e.g., acetonitrile and water) that provides a sharp, well-resolved peak for this compound. The detection wavelength should be set to a λ_max of the compound to ensure maximum sensitivity.

-

Calibration: A calibration curve must be generated using a series of standards of known concentrations. The curve should demonstrate linearity (R² > 0.995) over the expected concentration range of the solubility samples.

-

Quantification: The concentration of the diluted solubility samples is determined by interpolating their peak areas from the calibration curve. The final solubility value is then calculated by multiplying the measured concentration by the dilution factor.

Alternative Method: Gravimetric Analysis

For solvents with high volatility, a gravimetric method can be employed.

-

Accurately pipette a known volume (e.g., 0.5 mL) of the filtered supernatant into a pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point.

-

Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in mg/mL. Rationale: This method is simple and does not require a calibration curve, but it is less sensitive than HPLC and is only suitable for non-volatile solutes and volatile solvents.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

| Solvent | Solvent Class | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-polar Aliphatic | 0.1 | 25 | Experimental Data | Calculated Data |

| Toluene | Non-polar Aromatic | 2.4 | 25 | Experimental Data | Calculated Data |

| Dichloromethane | Chlorinated | 3.1 | 25 | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | 5.1 | 25 | Experimental Data | Calculated Data |

| Ethyl Acetate | Polar Aprotic | 4.4 | 25 | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | 5.8 | 25 | Experimental Data | Calculated Data |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 25 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 25 | Experimental Data | Calculated Data |

| Isopropanol | Polar Protic | 3.9 | 25 | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | 4.3 | 25 | Experimental Data | Calculated Data |

| Methanol | Polar Protic | 5.1 | 25 | Experimental Data | Calculated Data |

Note: Polarity Index values are approximate and can vary slightly depending on the scale used.

By plotting the determined solubility against the solvent polarity index, researchers can visualize trends and select the optimal solvent or solvent mixture for a specific application.

Conclusion

While published quantitative data on the solubility of this compound is scarce, its importance in advanced chemical synthesis and materials science necessitates a clear path for its determination. This guide provides the theoretical context and a detailed, validated experimental framework to empower researchers to generate high-quality, reliable solubility data. By following the outlined protocols for sample preparation, equilibration, and analytical quantification, scientists can make informed decisions regarding solvent selection, thereby optimizing reaction conditions, facilitating purification, and enabling the successful application of this versatile chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 916435-41-1 | Benchchem [benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmatutor.org [pharmatutor.org]

Dihalogenated Dibenzofurans: A Technical Guide to Their Discovery, Initial Characterization, and Toxicological Significance

Abstract

This technical guide provides a comprehensive overview of the discovery, initial studies, and toxicological assessment of dihalogenated dibenzofurans. Intended for researchers, scientists, and professionals in drug development and environmental science, this document delves into the historical context of their identification as environmental contaminants, the chemical principles underlying their formation and synthesis, and the foundational toxicological studies that have defined our understanding of their health risks. We will explore the pivotal role of the aryl hydrocarbon receptor (AhR) in mediating their toxicity and discuss the analytical methodologies developed for their detection and quantification. This guide aims to synthesize technical data with practical insights, offering a self-validating framework for understanding this important class of halogenated aromatic hydrocarbons.

Introduction: The Emergence of a Persistent Threat

The story of dihalogenated dibenzofurans is intrinsically linked to the broader history of industrial chemistry and the subsequent discovery of persistent organic pollutants (POPs). Initially, the focus was on polychlorinated biphenyls (PCBs), commercially produced for their insulating and fire-retardant properties.[1] However, incidents of environmental contamination and adverse health effects in both wildlife and humans prompted deeper investigation into the composition of these commercial mixtures and the byproducts of industrial processes.[1][2]

It was discovered that polychlorinated dibenzofurans (PCDFs), along with polychlorinated dibenzo-p-dioxins (PCDDs), were often present as trace contaminants in PCB formulations and were also formed during the combustion of organic materials in the presence of chlorine.[3][4] These compounds, including the dihalogenated congeners, were found to be highly persistent in the environment, bioaccumulative in food chains, and toxic.[5][6] The initial realization that these unintended byproducts could be more toxic than the parent compounds marked a significant turning point in environmental science and toxicology.[7]

Chemical Genesis: Formation and Synthesis

Dihalogenated dibenzofurans can be formed through several pathways, both as unintentional byproducts of industrial processes and through targeted laboratory synthesis for research purposes.

Formation in Combustion Processes